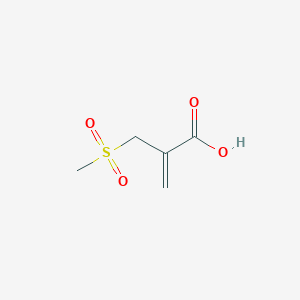

2-((Methylsulfonyl)methyl)acrylic acid

Description

2-((Methylsulfonyl)methyl)acrylic acid is an acrylic acid derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. This compound combines the reactive α,β-unsaturated carboxylic acid moiety with a strong electron-withdrawing sulfonyl group, which significantly influences its physicochemical properties. The methylsulfonyl group enhances acidity, stabilizes intermediates in polymerization, and increases solubility in polar solvents.

Properties

IUPAC Name |

2-(methylsulfonylmethyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c1-4(5(6)7)3-10(2,8)9/h1,3H2,2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACQYTVECSRBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Methylsulfonyl)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylsulfonylmethane with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)methyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted acrylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Polymer Chemistry

Polymerization : 2-((Methylsulfonyl)methyl)acrylic acid can undergo radical polymerization, forming polyacrylic acids or copolymers with other monomers. This property is particularly useful in creating materials with enhanced mechanical properties and thermal stability.

Applications :

- Adhesives and Sealants : The compound's ability to form strong bonds makes it suitable for use in adhesives, particularly those requiring flexibility and durability.

- Coatings : Its incorporation into coatings can improve adhesion to substrates and enhance resistance to environmental factors.

Case Study : Research indicates that copolymers of this compound with methyl methacrylate exhibit improved thermal stability compared to homopolymers, making them ideal for high-performance coatings .

Medicinal Chemistry

The methylsulfonyl group in this compound is of interest in medicinal chemistry due to its potential biological activity.

Applications :

- Drug Development : The compound may serve as a scaffold for designing new pharmaceuticals, particularly anti-inflammatory agents. Its structural modifications could lead to compounds with improved efficacy and reduced side effects.

Case Study : A study demonstrated that derivatives of acrylic acids with sulfonyl groups showed significant anti-inflammatory activity in vitro, suggesting a pathway for developing new therapeutic agents based on this compound .

Materials Science

The unique properties of this compound allow its use in advanced materials science applications.

Applications :

- Biodegradable Polymers : The compound can be utilized in the synthesis of biodegradable polymers, addressing environmental concerns associated with traditional plastics.

- Smart Materials : Incorporating this compound into smart materials could lead to innovations in responsive systems that change properties under external stimuli (e.g., temperature or pH).

Case Study : Research on blends of poly(methyl methacrylate-co-methacrylic acid) indicated that adding this compound improved the thermal and mechanical properties of the resulting materials, making them suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)methyl)acrylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Electronic Effects

2-((Phenylsulfonyl)methyl)acrylic Acid (Compound 12)

- Structure : Features a phenylsulfonyl (-SO₂C₆H₅) group instead of methylsulfonyl.

- Properties :

- Lower acidity (pKa ~3.5–4.0) compared to methylsulfonyl analogs due to reduced electron-withdrawing effects of the phenyl group.

- Reduced water solubility but enhanced solubility in organic solvents.

- Applications: Used as a monomer for specialty polymers requiring hydrophobic domains .

2-Acrylamido-2-methylpropanesulfonic Acid (AMPS)

- Structure : Contains a sulfonic acid (-SO₃H) group instead of a sulfonyl (-SO₂-) moiety.

- Properties :

- Extremely acidic (pKa ~1.5–2.0) due to the sulfonic acid group.

- High water solubility and ionic character.

- Applications: Key monomer in superabsorbent hydrogels (e.g., MMT/SA-P(AA-co-AMPS) with 1242 g/g water absorption ).

2-Hydroxyethyl Methacrylate-co-Acrylic Acid (HEMA-co-AA)

Comparative Data Table

*Estimated based on sulfonyl group’s electron-withdrawing effects.

Reactivity and Polymerization Behavior

- This compound: The sulfonyl group enhances copolymerization reactivity with electron-rich monomers (e.g., acrylamide) due to its electron-deficient nature. Predicted to form hydrogels with tunable mechanical properties.

- AMPS : Rapid polymerization kinetics due to ionic interactions; forms highly crosslinked networks .

- HEMA-co-AA : Slower polymerization, reliant on hydrogen bonding and pH adjustments for network formation .

Biological Activity

2-((Methylsulfonyl)methyl)acrylic acid, a compound featuring a methylsulfonyl group attached to an acrylic acid backbone, has garnered interest for its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have tested its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Candida albicans | 30 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death. This was evidenced through flow cytometry analyses that indicated cellular permeabilization as a primary action mechanism .

Anticancer Properties

The anticancer activity of this compound has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines:

- HeLa Cells : IC50 = 25 µg/mL

- MCF-7 Cells : IC50 = 30 µg/mL

- A549 Cells : IC50 = 28 µg/mL

These results indicate that the compound may serve as a potential lead in the development of new anticancer therapies, particularly for cervical and breast cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.